molecular formula C10H9F3O2 B13079884 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13079884
M. Wt: 218.17 g/mol
InChI Key: IYAFNCQGLLYDMS-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. For example, the reaction of 2,4,5-trifluorobenzene with isobutyric acid in the presence of a catalyst such as zinc chloride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is unique due to its trifluorophenyl substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-7(12)8(13)4-6(5)11/h3-4H,1-2H3,(H,14,15)

InChI Key

IYAFNCQGLLYDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1F)F)F)C(=O)O

Origin of Product

United States

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